molecular formula C18H17NO6S2 B2873012 methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate CAS No. 2034435-87-3

methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2873012
CAS No.: 2034435-87-3
M. Wt: 407.46
InChI Key: IARFFKMFJJGJIE-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a methoxy group at the 4-position and a sulfamoyl group at the 3-position. The sulfamoyl moiety is further functionalized with a [5-(thiophen-2-yl)furan-2-yl]methyl chain, introducing heterocyclic diversity (thiophene and furan rings). The compound’s lipophilicity and electronic properties are influenced by the thiophene-furan heterocycle, which may enhance membrane permeability compared to simpler aromatic substituents .

Properties

IUPAC Name

methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-23-15-7-5-12(18(20)24-2)10-17(15)27(21,22)19-11-13-6-8-14(25-13)16-4-3-9-26-16/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARFFKMFJJGJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological system and target.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs: benzoate esters , sulfamoyl derivatives , and heterocyclic substituents . Below is a detailed comparison:

Structural Analogues with Sulfamoyl-Benzoate Cores
Compound Name Key Substituents Molecular Weight Biological Activity/Application Reference
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate Thiophene-furan heterocycle, methoxy, sulfamoyl ~453.5 (calc.) Unknown (structural similarity to agrochemicals)
Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine ring, methoxy, sulfamoyl 381.4 Herbicide (sulfonylurea class)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole, benzyl-methyl sulfamoyl, methoxyphenyl 547.6 Antifungal (thioredoxin reductase inhibition)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole, cyclohexyl-ethyl sulfamoyl, furan 503.6 Antifungal (thioredoxin reductase inhibition)

Key Observations :

  • The target compound’s thiophene-furan chain distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron) and oxadiazole-containing antifungals (LMM5/LMM11).
  • The sulfamoyl linkage is conserved across analogs, suggesting shared synthetic routes (e.g., sulfonylation of benzoate precursors) .
  • Agrochemical vs. Pharmaceutical Potential: While metsulfuron is herbicidal, LMM5/LMM11 demonstrate antifungal activity, implying the target compound’s activity depends on heterocyclic substituent specificity .
Heterocyclic Substituent Comparisons
Compound Name Heterocycle(s) Role in Activity Reference
Target Compound Thiophene-furan Possible π-π stacking or hydrophobic interactions
Compound 19 () Thiophene-allylamino, morpholine Antibacterial (Sortase A inhibition)
Compound 23 () Furan-ureido Sirtuin 2 inhibition
Methyl 4-(4-benzyl-5-(furan-2-yl)-1H-pyrazol-3-yl)benzoate () Furan-pyrazole Unknown (structural focus)

Key Observations :

  • Thiophene-containing compounds (e.g., Compound 19) often exhibit enhanced bioavailability due to sulfur’s electronegativity, which may stabilize receptor interactions .
  • Furan-pyrazole hybrids () lack sulfamoyl groups but share ester functionalities, highlighting the benzoate core’s versatility in drug design .
Physicochemical Properties
  • Solubility: The sulfamoyl group enhances water solubility relative to non-polar agrochemicals like metsulfuron .
  • Synthetic Complexity : The multi-step synthesis likely involves coupling the thiophene-furan moiety to the sulfamoyl group, akin to methods used for LMM5/LMM11 .

Biological Activity

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Composition

The compound has the following molecular characteristics:

PropertyValue
IUPAC Name Methyl 4-methoxy-3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate
Molecular Formula C₁₈H₁₉N₁O₄S₂
Molecular Weight 377.5 g/mol
CAS Number 2034435-87-3

The compound features a benzoate ester, a methoxy group, and a sulfonamide linkage, which are critical for its biological activity.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole and sulfamoyl groups have shown moderate to excellent antimicrobial effects against various pathogens. Although specific data on this compound is limited, its structural components suggest potential efficacy in this area.

Anticancer Potential

Research has suggested that sulfonamide-containing compounds may possess anticancer properties. A study focusing on carbonic anhydrase inhibitors revealed that modifications in the sulfonamide group can enhance binding affinity to cancer-associated enzymes, potentially leading to therapeutic applications in tumor treatment . The presence of the thiophene and furan rings could also contribute to the compound's biological activity through mechanisms such as oxidative stress modulation.

Case Studies and Experimental Findings

  • Antimicrobial Screening : In vitro studies on structurally related compounds have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a series of thiazole derivatives were screened, with many exhibiting moderate to good activity levels .
  • Anticancer Activity : A study indicated that certain methyl sulfamoyl benzoates could selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This suggests that this compound might similarly target CAIX, providing a basis for further investigation into its anticancer potential .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Suzuki-Miyaura Coupling : This method is often employed to form the carbon-carbon bonds necessary for constructing the compound's complex structure.
  • Oxidation and Reduction Reactions : The thiophene and furan moieties can undergo oxidation under specific conditions, while the sulfonamide group can be reduced to amines if desired.

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